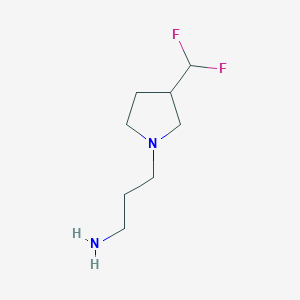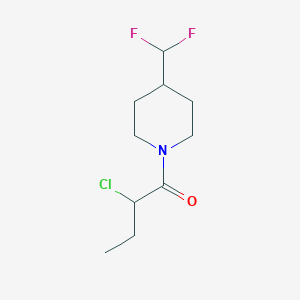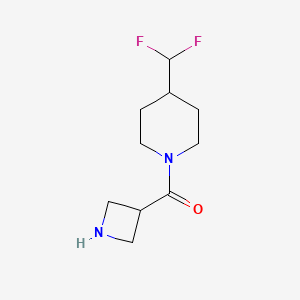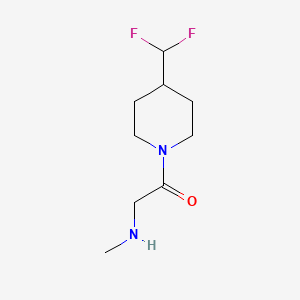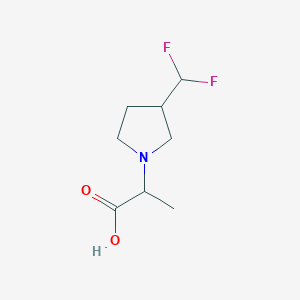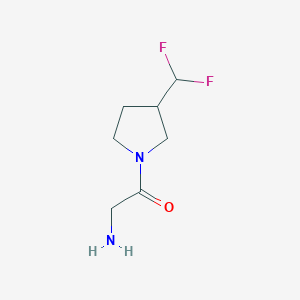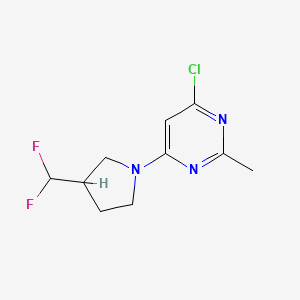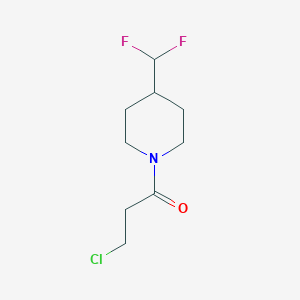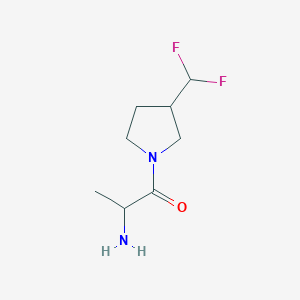
2-アミノ-1-(3-(ジフルオロメチル)ピロリジン-1-イル)プロパン-1-オン
説明
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H14F2N2O and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗真菌用途
“2-アミノ-1-(3-(ジフルオロメチル)ピロリジン-1-イル)プロパン-1-オン”と類似の化合物は合成され、植物病原菌に対して試験されています。 これらの化合物は、中等度から優れた活性を示しました 。これは、“2-アミノ-1-(3-(ジフルオロメチル)ピロリジン-1-イル)プロパン-1-オン”が、新しい抗真菌剤の開発に使用される可能性があることを示唆しています。
創薬
“2-アミノ-1-(3-(ジフルオロメチル)ピロリジン-1-イル)プロパン-1-オン”の構造の一部であるピロリジン環は、医薬品化学者によって、ヒト疾患の治療のための化合物を得るために広く使用されています 。これは、“2-アミノ-1-(3-(ジフルオロメチル)ピロリジン-1-イル)プロパン-1-オン”が、創薬において貴重な足場となる可能性があることを示しています。
酵素阻害
“2-アミノ-1-(3-(ジフルオロメチル)ピロリジン-1-イル)プロパン-1-オン”と類似の化合物は、α-グルコシダーゼ(AG)およびアルドース還元酵素(ALR2)の酵素の二重標的阻害剤として開発されています 。これは、“2-アミノ-1-(3-(ジフルオロメチル)ピロリジン-1-イル)プロパン-1-オン”が、新しい酵素阻害剤の開発に使用される可能性があることを示唆しています。
抗癌用途
“2-アミノ-1-(3-(ジフルオロメチル)ピロリジン-1-イル)プロパン-1-オン”とは直接関係していませんが、類似の構造を持つ化合物は合成され、マウスメラノーマ細胞株を使用して抗癌活性について試験されました 。これは、“2-アミノ-1-(3-(ジフルオロメチル)ピロリジン-1-イル)プロパン-1-オン”が、新しい抗癌剤の開発に使用される可能性があることを示唆しています。
作用機序
The compound’s structure and properties can influence its interaction with biological targets, its distribution in the body, and its overall pharmacokinetics . Environmental factors such as temperature, pH, and the presence of other molecules can also affect these interactions and the compound’s stability .
生化学分析
Biochemical Properties
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially influencing the binding affinity and activity of these proteins . Additionally, the difluoromethyl group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies .
Cellular Effects
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific receptors or enzymes can lead to changes in downstream signaling pathways, ultimately affecting cellular responses such as proliferation, differentiation, and apoptosis . Moreover, its impact on gene expression can result in altered protein synthesis and metabolic activity within the cells .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to fit into the active sites of certain enzymes, potentially inhibiting or activating their activity . Additionally, the difluoromethyl group can enhance the compound’s binding affinity and specificity for its target molecules . These interactions can lead to changes in gene expression, resulting in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by the presence of the difluoromethyl group, which can protect it from rapid metabolic degradation . Over extended periods, the compound may undergo gradual degradation, leading to a decrease in its efficacy and potential changes in its biochemical effects . Long-term studies have shown that prolonged exposure to the compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in gene expression . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism .
Metabolic Pathways
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter its biochemical activity . Additionally, the presence of the difluoromethyl group can affect the compound’s metabolic flux, potentially influencing the levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within the cell . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects . The presence of targeting signals within the compound’s structure can influence its subcellular distribution and activity .
特性
IUPAC Name |
2-amino-1-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c1-5(11)8(13)12-3-2-6(4-12)7(9)10/h5-7H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUZERDIFQOUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


